molecular formula C12H19I B8725135 (3r,5r,7r)-1-(2-Iodoethyl)adamantane

(3r,5r,7r)-1-(2-Iodoethyl)adamantane

Cat. No. B8725135
M. Wt: 290.18 g/mol
InChI Key: NIVVVTFIOJWQJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3r,5r,7r)-1-(2-Iodoethyl)adamantane is a useful research compound. Its molecular formula is C12H19I and its molecular weight is 290.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3r,5r,7r)-1-(2-Iodoethyl)adamantane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3r,5r,7r)-1-(2-Iodoethyl)adamantane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(3r,5r,7r)-1-(2-Iodoethyl)adamantane

Molecular Formula

C12H19I

Molecular Weight

290.18 g/mol

IUPAC Name

1-(2-iodoethyl)adamantane

InChI

InChI=1S/C12H19I/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8H2

InChI Key

NIVVVTFIOJWQJR-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCI

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-(1-adamantyl)ethyl p-toluene-sulfonate (4.0 g) and sodium iodide (2.5 g) in 2-butanone (20 ml) is heated for 2 hours under reflux. The cooled solution is filtered and concentrated to a residue which is partitioned between dichloromethane and water. The organic layer is washed with aqueous sodium thiosulfate and water. The dried solution is evaporated to a crystalline mass which is recrystallized from ethanol to give 2-(1-adamantyl)ethyl iodide (2.0 g), m.p. 93°-94°. An analytical sample is obtained by recrystallization from the same solvent, m.p. 97°-98°.
Name
2-(1-adamantyl)ethyl p-toluene-sulfonate
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-adamantylethyl 4-bromobenzenesulfonate (Preparation 28, 1.0 g, 2.5 mmol) in acetone (25 ml) was added sodium iodide (0.75 g, 5 mmol) and the reaction mixture was left to stir at room temperature for 72 h. The resulting precipitate was filtered and the filtrate was diluted with water (100 ml) and extracted with dichloromethane (100 ml). The extract was washed with brine (100 ml), dried (MgSO4) and concentrated in vacuo to give the title compound as a white crystalline solid (0.54 g, 75%).
Name
2-adamantylethyl 4-bromobenzenesulfonate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Yield
75%

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